Cas no 1806961-81-8 (Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate)

Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate
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- インチ: 1S/C12H11ClF2N2O2/c1-2-19-11(18)4-7-3-8(12(14)15)9(5-13)10(6-16)17-7/h3,12H,2,4-5H2,1H3
- InChIKey: NRAASRMLGDTCKQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C#N)N=C(CC(=O)OCC)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 359
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 2.1
Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029037747-500mg |
Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate |
1806961-81-8 | 95% | 500mg |
$1,769.25 | 2022-03-31 | |
Alichem | A029037747-1g |
Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate |
1806961-81-8 | 95% | 1g |
$2,866.05 | 2022-03-31 | |
Alichem | A029037747-250mg |
Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate |
1806961-81-8 | 95% | 250mg |
$940.80 | 2022-03-31 |
Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetateに関する追加情報
Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate: A Comprehensive Overview
Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate, with the CAS number 1806961-81-8, is a complex organic compound that has garnered significant attention in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including a cyano group, a chloromethyl group, and a difluoromethyl group. These substituents confer the compound with distinctive chemical properties, making it a valuable molecule for research and potential applications in diverse industries.
The pyridine ring serves as the core structure of this compound, providing a rigid framework for the attachment of other functional groups. The cyano group (-CN) at position 2 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. Similarly, the chloromethyl group (-CH2Cl) at position 3 and the difluoromethyl group (-CHF2) at position 4 contribute to the compound's reactivity and stability. The acetate ester group at position 6 further enhances the molecule's solubility and reactivity in various chemical reactions.
Recent studies have highlighted the potential of Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate in drug discovery and materials science. Researchers have explored its ability to act as a precursor for synthesizing bioactive compounds with potential therapeutic applications. For instance, the compound's unique substitution pattern makes it an ideal candidate for generating molecules with specific pharmacokinetic profiles, such as improved bioavailability and reduced toxicity.
In addition to its role in drug discovery, this compound has also been investigated for its applications in agrochemicals and advanced materials. The presence of halogenated substituents (chlorine and fluorine) enhances its stability under harsh environmental conditions, making it suitable for use in pesticides and herbicides. Furthermore, its electronic properties make it a promising candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed efficient synthetic routes that leverage modern organic chemistry techniques, such as Suzuki coupling and nucleophilic substitution reactions. These methods not only simplify the synthesis process but also enable the production of structurally diverse derivatives for further exploration.
One of the most exciting developments in recent years is the use of this compound as a building block for constructing advanced materials with tailored properties. For example, scientists have successfully incorporated this molecule into polymer frameworks to create materials with enhanced mechanical strength and thermal stability. Such materials hold great promise for use in aerospace, automotive industries, and advanced electronics.
In conclusion, Ethyl 3-(chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with its favorable chemical properties, makes it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, agrochemicals, and materials science. As ongoing research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in advancing modern chemistry.
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